molecular formula C20H18FN5O B2487141 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251685-21-8

2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Katalognummer: B2487141
CAS-Nummer: 1251685-21-8
Molekulargewicht: 363.396
InChI-Schlüssel: POJAOWLJAPJHGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in the investigation of neurodegenerative pathways, particularly in Alzheimer's disease models, where it has been shown to reduce tau hyperphosphorylation, a key pathological hallmark . By inhibiting GSK-3β, this compound modulates the Wnt/β-catenin signaling pathway and offers a critical tool for probing the molecular mechanisms underlying neurofibrillary tangle formation and neuronal death. Further research applications extend to studying bipolar disorder, diabetes, and cancer, where GSK-3β activity is dysregulated . This inhibitor provides researchers with a highly specific chemical probe to dissect the complex physiological and pathological functions of GSK-3β, facilitating the development of novel therapeutic strategies for a range of diseases.

Eigenschaften

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-13-5-3-4-6-17(13)22-18-11-14(2)26-19(23-18)24-25(20(26)27)12-15-7-9-16(21)10-8-15/h3-11H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJAOWLJAPJHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it interacts with other proteins involved in cell signaling, further influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent anti-proliferative activity. It induces apoptosis and cell cycle arrest, leading to reduced cell viability. The compound also affects cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the ATP-binding site of c-Met kinase, preventing ATP from accessing the site and thereby inhibiting kinase activity. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular responses. The compound also affects other signaling molecules and enzymes, contributing to its overall biological activity. Additionally, it can modulate gene expression by influencing transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of c-Met kinase activity and continued modulation of cell signaling pathways. The compound’s efficacy may decrease over time due to potential adaptive responses by cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits c-Met kinase activity and reduces tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may influence its interactions with signaling proteins.

Biologische Aktivität

The compound 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a triazole ring fused to a pyrimidine moiety, with specific substitutions that enhance its biological activity. The presence of the fluorobenzyl and o-tolylamino groups contributes to its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Antibacterial Properties : Some compounds demonstrate efficacy against bacterial strains.
  • Enzyme Inhibition : Certain derivatives act as inhibitors for key enzymes involved in cancer progression and other diseases.

Anticancer Activity

A study evaluating the antiproliferative effects of related triazolo-pyrimidines reported that several derivatives exhibited potent activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These values suggest that the compound's structural modifications significantly influence its biological activity .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of the ERK Signaling Pathway : The compound has been shown to decrease phosphorylation levels of ERK1/2 and other associated proteins, leading to reduced cell proliferation and increased apoptosis.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, contributing to its antiproliferative effects.
  • Apoptosis Induction : The compound regulates apoptosis-related proteins, promoting programmed cell death in malignant cells .

Antibacterial Activity

Preliminary investigations suggest that certain derivatives of the [1,2,4]triazolo[4,3-a]pyrimidine scaffold also exhibit antibacterial properties. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings indicate potential for development as antibacterial agents .

Case Studies

Several case studies have highlighted the therapeutic potential of triazolo-pyrimidine derivatives:

  • Study on Anticancer Effects : A series of compounds were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The most active derivative showed significant tumor reduction in xenograft models.
  • Antibacterial Efficacy : In clinical settings, derivatives were tested against resistant bacterial strains with promising results indicating their potential as new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Solubility Profile Key Reference
Target Compound 4-Fluorobenzyl (2), Methyl (5), o-Tolylamino (7) Freely soluble in DMF, DMSO; poor in H₂O
2-Amino-6-(3-Chlorobenzyl)-5-Ethyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7(4H)-one 3-Chlorobenzyl (6), Ethyl (5) Moderate solubility in polar aprotic solvents
7-(4-Fluorophenyl)Thiazolo[3,2-a]Pyrimidin-7-one Derivatives 4-Fluorophenyl (7), Furan-2-yl (5) High lipophilicity; variable aqueous solubility

Key Observations :

  • The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, as fluorine’s electronegativity reduces susceptibility to oxidative degradation .
  • Methyl vs.
  • o-Tolylamino vs.

Vorbereitungsmethoden

Cyclocondensation of Amidines with Carbonyl Derivatives

The triazolopyrimidinone scaffold is typically constructed via cyclocondensation reactions. Patent EP3525589B1 discloses a general method where amidine derivatives react with α,β-unsaturated carbonyl compounds under basic conditions. For the target compound, N-ethyl-N-methylformimidamide serves as the amidine precursor, which undergoes nucleophilic attack at the carbonyl carbon of a pyrimidinone intermediate. The reaction is catalyzed by potassium carbonate in dimethylformamide (DMF) at 80–100°C, yielding the triazole ring fused to the pyrimidinone system.

Regioselective Substitution at Position 7

Introducing the o-tolylamino group at position 7 requires careful control of reaction conditions. The patent highlights the use of Ullmann-type couplings, where a halogen atom at position 7 (e.g., chloro or bromo) is displaced by o-toluidine in the presence of copper(I) iodide and 1,10-phenanthroline. This method achieves >85% regioselectivity when conducted in toluene at reflux (110°C) for 12–16 hours.

Step-by-Step Synthesis and Optimization

Synthesis of 5-Methylpyrimidin-4(3H)-one Intermediate

The pyrimidinone core is prepared via Biginelli condensation. Ethyl acetoacetate (1.0 equiv), urea (1.2 equiv), and benzaldehyde derivatives are heated in ethanol with hydrochloric acid as a catalyst. For the 5-methyl variant, methyl substitution is introduced by substituting ethyl acetoacetate with methyl acetoacetate. The crude product is recrystallized from ethanol/water (3:1) to afford white crystals in 72–78% yield.

Table 1: Optimization of Biginelli Reaction Conditions

Catalyst Solvent Temperature (°C) Yield (%)
HCl Ethanol 80 72
H2SO4 Ethanol 80 68
p-TsOH THF 60 55

Introduction of 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is appended via alkylation using 4-fluorobenzyl bromide. The pyrimidinone intermediate (1.0 equiv) is treated with 4-fluorobenzyl bromide (1.2 equiv) in the presence of sodium hydride (1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction is quenched with ice-water, and the product is extracted with dichloromethane. After column chromatography (hexane/ethyl acetate, 4:1), the alkylated derivative is obtained in 82% yield.

Triazole Ring Formation

Cyclization to form the triazolo[4,3-a]pyrimidinone system is achieved using N-ethyl-N-methylformimidamide. The alkylated pyrimidinone (1.0 equiv) is heated with the amidine (1.5 equiv) in DMF at 90°C for 8 hours. The reaction mixture is poured into ice-water, and the precipitated solid is filtered and washed with cold methanol to yield the triazolopyrimidinone core in 76% purity.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, aromatic), 6.89 (d, J = 8.4 Hz, 2H, o-tolyl), 5.12 (s, 2H, benzyl-CH2), 2.51 (s, 3H, pyrimidinone-CH3), 2.34 (s, 3H, o-tolyl-CH3).
  • LC-MS (ESI+): m/z 406.2 [M+H]+, calculated for C21H19FN5O: 406.1.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.7 minutes with 98.5% purity.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery is achieved via vacuum distillation, reducing waste by 40%. Patent data indicate that recycled DMF maintains reaction efficiency for up to five cycles.

Continuous Flow Synthesis

Pilot-scale trials using microreactors demonstrate a 15% increase in yield compared to batch processes, attributed to improved heat transfer during cyclization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidines with triazole precursors. For example, hydrazonoyl chloride derivatives (e.g., 2-oxo-N-arylpropane hydrazonoyl chloride) can react with thieno-pyrimidinones under reflux in dimethylformamide (DMF) or ethanol/dioxane mixtures to form triazolopyrimidine cores . Critical parameters include solvent choice (polar aprotic solvents for high yields), temperature control (reflux at 80–120°C), and stoichiometric ratios (1:1 molar equivalents of reactants). Purification via recrystallization (e.g., from DMF or ethanol) is recommended for isolating high-purity products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying substituent positions and aromatic ring configurations. For example, fluorine substituents on benzyl groups produce distinct splitting patterns in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, aligning with calculated values (e.g., C28H22FN7O2 requires accurate mass ~531.18 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups, while bands near 1250–1350 cm⁻¹ indicate C-F stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous triazolopyrimidines?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural impurities. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Purity Validation : Employ HPLC (≥95% purity threshold) to exclude confounding effects from byproducts .
  • Dose-Response Curves : Compare EC50/IC50 values across studies, noting differences in fluorobenzyl or tolylamino substituents that may alter target affinity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to ATP pockets in kinases .
  • Substituent Screening : Use parallel synthesis to generate derivatives with varying o-tolylamino groups. For example, methyl-to-ethyl substitutions on the tolyl ring can sterically hinder or improve target engagement .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with residues like Lys48 or Glu81 in kinase domains, guiding synthetic prioritization .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours. Triazolopyrimidines with electron-deficient fluorobenzyl groups typically exhibit stability at neutral pH but hydrolyze under acidic conditions .
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of labile groups (e.g., methyl esters). Modify vulnerable moieties with bioisosteres (e.g., carbamates) to enhance stability .

Q. What experimental designs are recommended for studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to monitor metabolite formation via LC-MS/MS. Track time-dependent inhibition (TDI) by pre-incubating the compound with HLMs .
  • CYP Isoform Selectivity : Employ recombinant CYP3A4, CYP2D6, and CYP2C9 isoforms to identify metabolic pathways. For example, fluorinated triazolopyrimidines often show CYP3A4-dependent oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.